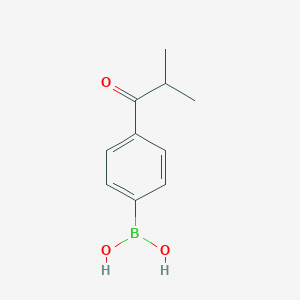

(4-Isobutyrylphenyl)boronic acid

Vue d'ensemble

Description

(4-Isobutyrylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an isobutyryl group at the para position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isobutyrylphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and can be completed within a few hours .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to control reaction parameters precisely, ensuring high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Isobutyrylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Applications De Recherche Scientifique

Organic Synthesis

Role as a Building Block:

(4-Isobutyrylphenyl)boronic acid serves as a critical intermediate in the synthesis of complex organic molecules. Its boronic acid functionality allows for the formation of stable carbon-carbon bonds through Suzuki coupling reactions, which are essential in constructing various organic frameworks.

Case Study:

A study demonstrated the use of this compound in synthesizing novel polymeric materials with enhanced properties. The compound was incorporated into polymer chains, resulting in materials with improved mechanical strength and thermal stability.

Medicinal Chemistry

Pharmaceutical Development:

The compound has shown potential in drug development due to its ability to form stable complexes with biological targets. This property is particularly valuable in designing enzyme inhibitors and drug delivery systems.

Data Table: Applications in Drug Development

| Application Area | Description | Example Compound |

|---|---|---|

| Enzyme Inhibition | Forms reversible covalent bonds with serine proteases, enhancing drug efficacy. | Protease inhibitors |

| Targeted Drug Delivery | Utilized in conjugates for delivering insulin and other therapeutic agents based on glucose levels. | Insulin delivery systems |

Case Study:

Research involving this compound as part of a glucose-responsive insulin delivery system showed that the release profile of insulin could be modulated by glucose concentration, making it a promising candidate for diabetes management.

Material Science

Polymer Synthesis:

In material science, this compound is used to synthesize functionalized polymers that exhibit specific properties such as biodegradability and responsiveness to environmental stimuli.

Data Table: Properties of Functionalized Polymers

| Polymer Type | Functionalization Method | Key Properties |

|---|---|---|

| Chitosan-based | Conjugation with this compound | Biocompatibility, antibacterial |

| Poly(lactic acid) | Boron-based functionalization | Flame retardancy, mechanical strength |

Case Study:

A study evaluated chitosan nanoparticles functionalized with this compound for their antibacterial properties. Results indicated significant efficacy against various bacterial strains, highlighting their potential use in biomedical applications.

Biological Research

Enzyme Studies:

this compound is employed in biological research to study enzyme mechanisms and interactions due to its ability to form stable complexes with enzymes.

Case Study:

In enzyme inhibition studies, this compound was shown to effectively inhibit specific serine proteases, providing insights into its mechanism of action and potential therapeutic applications.

Mécanisme D'action

The mechanism of action of (4-Isobutyrylphenyl)boronic acid in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst reacts with the aryl halide to form a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product, regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Lacks the isobutyryl group, making it less sterically hindered.

4-Formylphenylboronic Acid: Contains a formyl group instead of an isobutyryl group, affecting its reactivity and applications.

Uniqueness

(4-Isobutyrylphenyl)boronic acid is unique due to the presence of the isobutyryl group, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance plays a crucial role.

Activité Biologique

(4-Isobutyrylphenyl)boronic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

This compound, with the molecular formula CHBO and CAS number 21186215, features a boronic acid functional group that enhances its reactivity and interaction with biological targets. Its structure allows it to participate in various biochemical processes, particularly in the modulation of enzyme activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes:

- Inhibition of Tubulin Polymerization : Similar to other boronic acid derivatives, this compound may inhibit tubulin polymerization, which is crucial for cell division. Studies have shown that boronic acids can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Proteasome Inhibition : Boronic acids are known to act as proteasome inhibitors. They bind covalently to the active site of the proteasome, preventing the degradation of regulatory proteins involved in cell cycle control and apoptosis . This mechanism has been explored in various cancer models.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cell Viability | IC of 0.1969 μM (4T1 cells) | |

| Tubulin Polymerization Inhibition | IC values ranging from 21-22 μM | |

| Apoptosis Induction | Significant at concentrations >10 M |

Case Studies

- Cancer Cell Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. In a study involving 4T1 breast cancer cells, a concentration-dependent decrease in cell viability was observed, with an IC value indicating potent anti-cancer activity .

- Mechanistic Insights : Further investigations into the mechanisms revealed that this compound induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .

- Comparative Analysis : A comparative study with other boronic acids showed that this compound has a favorable profile regarding solubility and stability in biological systems, which enhances its potential as a therapeutic agent .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest that while it can be administered intravenously, further optimization is required to enhance its bioavailability and therapeutic efficacy .

Toxicological assessments indicate that this compound exhibits low toxicity towards non-cancerous human cells, which is crucial for its development as a therapeutic agent .

Propriétés

IUPAC Name |

[4-(2-methylpropanoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c1-7(2)10(12)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUNNCDOCRSHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611202 | |

| Record name | [4-(2-Methylpropanoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186498-27-1 | |

| Record name | [4-(2-Methylpropanoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.